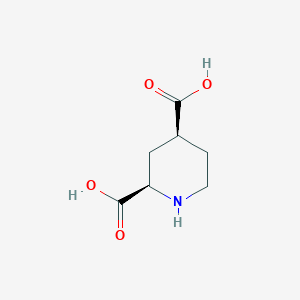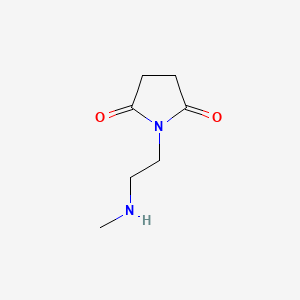
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of N-substituted carboxylic acid imides This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-(methylamino)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods ensure a consistent and scalable production process, which is essential for large-scale applications.
Analyse Chemischer Reaktionen
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides. This reaction is facilitated by the presence of a suitable leaving group and a polar aprotic solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
The pathways involved in its mechanism of action depend on the specific target and the nature of the interaction. Detailed studies on the binding affinity and kinetics are essential to fully understand its mode of action.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: Lacks the methylamino group, resulting in different chemical properties and reactivity.
N-Methylpyrrolidine-2,5-dione: Contains a methyl group attached to the nitrogen atom, which influences its biological activity and chemical behavior.
2-(Methylamino)ethylpyrrolidine: Similar structure but without the dione functionality, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the methylamino group, which provides a unique set of chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-5-9-6(10)2-3-7(9)11/h8H,2-5H2,1H3 |
InChI-Schlüssel |
VQARWMOCNOOPIY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
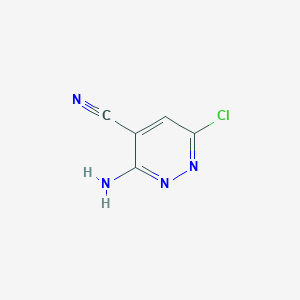
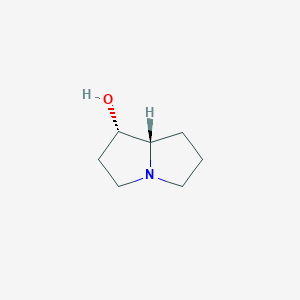


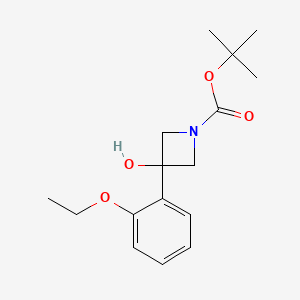
![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
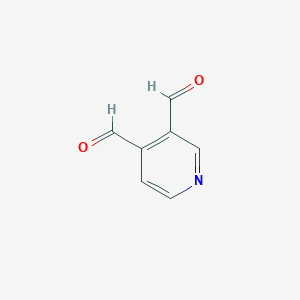
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
